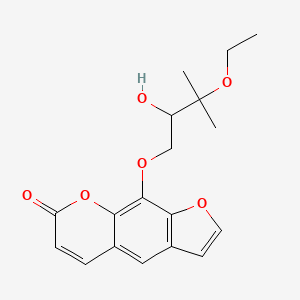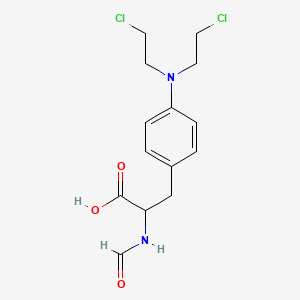![molecular formula C22H30N2O2S B11930310 (9S)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine CAS No. 2101782-56-1](/img/structure/B11930310.png)
(9S)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oliceridine hydrochloride, marketed under the brand name Olinvyk, is a novel opioid medication developed by Trevena Inc. It is used for the treatment of moderate to severe acute pain in adults. Unlike traditional opioids, oliceridine hydrochloride is a biased agonist at the μ-opioid receptor, which means it preferentially activates the G-protein signaling pathway while minimizing β-arrestin recruitment. This selective activation is believed to result in fewer opioid-related adverse effects such as respiratory depression and constipation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oliceridine hydrochloride involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the attachment of the pyridine and thiophene moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of oliceridine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Oliceridine hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Oliceridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study biased agonism and receptor signaling pathways.
Biology: Investigated for its effects on cellular signaling and receptor interactions.
Medicine: Explored for its potential to provide effective pain relief with fewer side effects compared to traditional opioids.
Industry: Utilized in the development of new analgesic drugs and formulations .
Mechanism of Action
Oliceridine hydrochloride exerts its effects by selectively activating the μ-opioid receptor, a G-protein-coupled receptor involved in pain modulation. By preferentially activating the G-protein pathway, oliceridine hydrochloride provides analgesic effects while minimizing the recruitment of β-arrestin, which is associated with many adverse effects of traditional opioids. This selective activation results in effective pain relief with a potentially improved safety profile .
Comparison with Similar Compounds
Similar Compounds
Morphine: A traditional opioid agonist that activates both G-protein and β-arrestin pathways.
Fentanyl: A potent opioid agonist with similar activation of both pathways.
Tegileridine: Another biased agonist that preferentially activates the G-protein pathway
Uniqueness of Oliceridine Hydrochloride
Oliceridine hydrochloride stands out due to its biased agonism, which allows it to provide effective pain relief with potentially fewer side effects. This makes it a promising alternative to traditional opioids, especially in clinical settings where minimizing adverse effects is crucial .
Properties
CAS No. |
2101782-56-1 |
|---|---|
Molecular Formula |
C22H30N2O2S |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
N-[(3-methoxythiophen-2-yl)methyl]-2-[(9S)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethanamine |
InChI |
InChI=1S/C22H30N2O2S/c1-25-18-7-15-27-19(18)16-23-13-10-21(20-6-2-5-12-24-20)11-14-26-22(17-21)8-3-4-9-22/h2,5-7,12,15,23H,3-4,8-11,13-14,16-17H2,1H3/t21-/m0/s1 |
InChI Key |
DMNOVGJWPASQDL-NRFANRHFSA-N |
Isomeric SMILES |
COC1=C(SC=C1)CNCC[C@@]2(CCOC3(C2)CCCC3)C4=CC=CC=N4 |
Canonical SMILES |
COC1=C(SC=C1)CNCCC2(CCOC3(C2)CCCC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



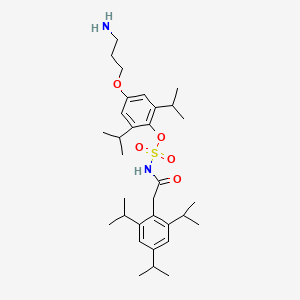

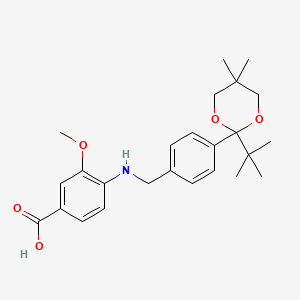
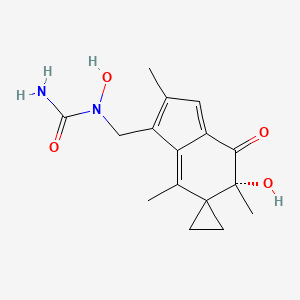
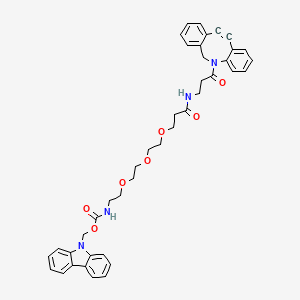
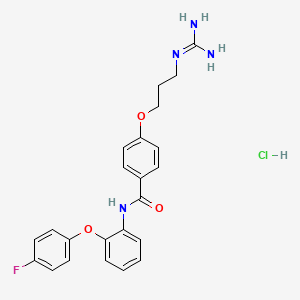
![3-[(1R)-3,3-dimethyl-1-phenyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride](/img/structure/B11930289.png)
![2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate](/img/structure/B11930293.png)
![(4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one](/img/structure/B11930306.png)
![N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B11930307.png)

